molecular formula C6H4BrFN4 B6315599 2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1649478-38-5

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6315599
CAS No.: 1649478-38-5
M. Wt: 231.03 g/mol
InChI Key: VSRZQZIHUHKKRB-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis and mechanochemical methods suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities .

Properties

IUPAC Name

6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZQZIHUHKKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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